1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine
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Overview
Description
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with acetone in the presence of an acid catalyst . Another method includes the reaction of aminobenzophenones with methyl malonylchloride, followed by intramolecular nucleophilic substitution to form the benzodiazepine ring.
Industrial Production Methods: Industrial production of this compound typically employs continuous flow synthesis techniques. This method allows for efficient and scalable production, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated benzodiazepines
Scientific Research Applications
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine has a wide range of applications in scientific research:
Mechanism of Action
1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine exerts its effects primarily through modulation of GABA-A receptors. It interacts with at least three allosteric sites on these receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This modulation enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
- Diazepam
- Clonazepam
- Nitrazepam
- Oxazepam
- Fludiazepam
- Nordazepam
Comparison: 1-Methyl-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature distinguishes it from other benzodiazepines and contributes to its distinct pharmacological profile .
Properties
CAS No. |
140927-35-1 |
---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-methyl-2,3-dihydro-1,4-benzodiazepine |
InChI |
InChI=1S/C10H12N2/c1-12-7-6-11-8-9-4-2-3-5-10(9)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
QGYMFOOELVGFAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=CC2=CC=CC=C21 |
Origin of Product |
United States |
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